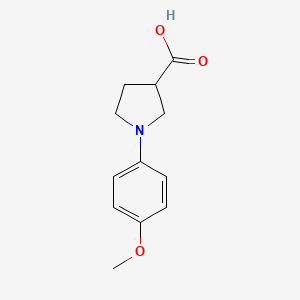

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

描述

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a methoxy-substituted phenyl group at the 1-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. Its synthesis typically involves reactions such as the Staudinger ketene-imine cycloaddition (e.g., using 4-methoxyaniline and cyclopropane-1,1-dicarboxylate) to yield the core structure . Key spectral data include:

- ¹H NMR (400 MHz, CDCl₃): δ 9.57 (br.s, 1H, COOH), 7.49–7.42 (m, 2H, aromatic), 6.96–6.89 (m, 2H, aromatic), 3.81 (s, 3H, OCH₃) .

- ¹³C NMR: δ 170.6 (COOH), 157.3 (C-OCH₃), and 55.1 (OCH₃) .

Pyrrolidinone derivatives, including this compound, are pharmacologically significant, exhibiting antibacterial, antifungal, and anticancer activities . Modifications to the core structure—such as substituent variations, stereochemistry, or additional functional groups—can profoundly influence biological activity, solubility, and stability.

属性

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-4-2-10(3-5-11)13-7-6-9(8-13)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBCDDRPFLPZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Process Overview

- Starting from 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives, catalytic asymmetric hydrogenation is performed using chiral ruthenium catalysts.

- The reaction is typically carried out under moderate conditions, for example, 20 hours at 30 °C under 40 bar hydrogen pressure.

- The catalyst system often involves chiral phosphine ligands such as (R)-2-Furyl-MeOBIPHEP coordinated to ruthenium acetate.

- After hydrogenation, the product is isolated by adjusting pH to precipitate the carboxylic acid and removing the catalyst by extraction.

Key Advantages

- High enantiomeric purity (>99.9% ee) is achievable, often without the need for further purification.

- The process yields high product purity (>99%) and good isolated yields (up to 88%).

- The method is scalable for industrial applications due to mild reaction conditions and straightforward workup.

Example Data (Adapted)

| Parameter | Condition/Result |

|---|---|

| Catalyst | Ru(OAc)2 with (R)-2-Furyl-MeOBIPHEP |

| Hydrogen pressure | 40 bar |

| Temperature | 30 °C |

| Reaction time | 20 hours |

| Conversion | >99% |

| Enantiomeric excess (ee) | >99.9% |

| Product purity | >99% |

| Isolated yield | 58–88% |

Notes on Substitution

- The N-substituent in the starting pyrroline is typically a benzyl or substituted benzyl group.

- The aryl substituent on the pyrrolidine ring can be halogenated or methoxy-substituted, as in the target 4-methoxyphenyl group.

This method is documented in patents and peer-reviewed literature emphasizing its utility for central nervous system active compounds.

Cyclopropane Ring-Opening and Homoconjugate Addition

An alternative synthetic route involves the use of cyclopropane-1,1-dicarboxylate derivatives and anilines to form N-aryl-2-oxopyrrolidine-3-carboxylic acids, which can be further converted to the target compound.

Mechanism and Steps

- The reaction starts with the homoconjugate addition of nucleophiles (such as anilines bearing a 4-methoxyphenyl substituent) to cyclopropane-1,1-dicarboxylates.

- This leads to ring-opening and formation of the pyrrolidine ring with a carboxylic acid group at the 3-position.

- The method is versatile and allows for the introduction of various N-aryl groups, including 4-methoxyphenyl.

- The reaction conditions are generally mild and can be optimized for yield and stereochemistry.

Research Findings

- This approach was used successfully to synthesize a series of N-aryl-2-oxopyrrolidine-3-carboxylic acids, including those with methoxyphenyl groups.

- The method is suitable for preparing precursors for further cycloaddition reactions, such as Staudinger ketene-imine cycloadditions.

- The reaction is typically carried out in protic solvents and may require purification steps to isolate the desired acid.

Reaction Scheme Summary

| Reactants | Reaction Type | Product |

|---|---|---|

| Aniline derivatives (e.g., 4-methoxyaniline) + cyclopropane-1,1-dicarboxylate | Homoconjugate addition and ring-opening | N-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |

This synthetic route is supported by recent publications detailing the synthesis of dispirooxindole-β-lactams and related compounds.

Alkylation and Acylation of Pyrrolidinecarboxylic Acids

Once the pyrrolidine-3-carboxylic acid core is synthesized, further functionalization to introduce the 1-(4-methoxyphenyl) substituent can be achieved by alkylation or acylation of the pyrrolidine nitrogen.

Key Points

- Alkylating agents such as 4-methoxybenzyl chloride can be used to introduce the 4-methoxyphenyl group.

- Reactions are typically conducted in protic solvents (methanol, ethanol, isopropanol) at temperatures ranging from room temperature to the solvent’s boiling point.

- The use of diluents improves solubility and facilitates reaction and workup.

- The reaction conditions can be optimized to achieve high yields and purity.

Examples of Alkylating Agents

| Alkylating Agent | Type of Substituent |

|---|---|

| 4-Methoxybenzyl chloride | 4-Methoxyphenyl group |

| Benzyl chloride | Phenyl group |

| Methyl iodide | Methyl group |

This alkylation/acylation strategy is well-documented in patent literature and is a common method for modifying pyrrolidinecarboxylic acid derivatives.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Typical Yields & Purity |

|---|---|---|---|

| Asymmetric hydrogenation | Chiral Ru catalyst, hydrogenation of pyrroline precursors | High enantioselectivity, mild conditions | >99% purity, >99.9% ee, 58–88% yield |

| Cyclopropane ring-opening | Homoconjugate addition of anilines to cyclopropane esters | Versatile N-aryl substitution, mild reaction | Moderate to good yields, suitable for further transformations |

| Alkylation/acylation of pyrrolidine | Introduction of 4-methoxyphenyl via alkyl halides | Straightforward, adaptable to various N-substituents | High yields with proper conditions |

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Ester formation occurs via acid-catalyzed reactions with alcohols. For example, methanol in the presence of H₂SO₄ yields the methyl ester with >85% efficiency.

-

Amide synthesis employs coupling agents like EDCl/HOBt, enabling bond formation with primary/secondary amines. A study achieved 92% yield for the benzylamide derivative under DMF reflux .

Table 1: Reaction conditions for carboxylic acid derivatization

| Reaction Type | Reagents/Conditions | Yield | Application |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, 80°C, 12h | 85% | Prodrug synthesis |

| Amidation | EDCl, HOBt, DIPEA, DMF, rt, 24h | 92% | Bioactive molecule design |

Decarboxylation and Ring Modifications

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 1-(4-methoxyphenyl)pyrrolidine. Under basic conditions (NaOH, 150°C), decarboxylation proceeds via a radical mechanism .

Key findings :

C–H Functionalization

The pyrrolidine ring undergoes regioselective C(sp³)–H bond activation. Palladium-catalyzed arylation with aryl iodides installs substituents at the 4-position:

Reaction protocol :

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Directing group : 8-Aminoquinoline

-

Conditions : 1,4-Dioxane, 110°C, 21h

-

Outcome : Diastereoselective aryl attachment (dr > 10:1)

Example : Reaction with 4-bromophenyl iodide yields a BACE-1 inhibitor (IC₅₀ = 340 nM) .

Lactam Formation

Intramolecular cyclization forms β-lactams via Staudinger ketene-imine cycloaddition:

Procedure :

-

Reagents : Tosyl chloride (TsCl), isatinimines

-

Conditions : CH₂Cl₂, 0°C → rt, 12h

-

Result : trans-Dispiro-β-lactam (72% yield, dr > 20:1)

Sulfonylation and Protecting Group Chemistry

The pyrrolidine nitrogen reacts with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) to form sulfonamides:

Optimized conditions :

-

Base : Triethylamine (2 eq)

-

Solvent : THF, 0°C → rt

-

Yield : 89% for 1-(4-methoxyphenylsulfonyl)pyrrolidine-3-carboxylic acid

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies highlight:

-

N-Alkylation with hydrophobic groups enhances endothelin receptor antagonism (Kᵢ = 1.2 nM for tert-butyl derivatives) .

-

Ester prodrugs exhibit improved bioavailability via nitric oxide release .

Stability and Reactivity Considerations

-

Thermal stability : Decomposes above 200°C, forming CO₂ and methoxyphenyl fragments.

-

pH sensitivity : Carboxylic acid deprotonates at pH > 4.5, influencing solubility and reactivity.

科学研究应用

Biochemical Properties

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid exhibits several important biochemical properties:

- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, influencing their activity through mechanisms such as inhibition or activation.

- Cellular Effects : The compound modulates gene expression and cellular metabolism, impacting processes like inflammation and pain management .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Notably, it has shown promise in:

- Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research suggests it can mitigate inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases .

Pharmaceutical Development

This compound serves as a building block for synthesizing more complex molecules used in drug development. Its unique structure allows for the modification of pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized to create derivatives that can be tailored for specific biological activities. The synthesis typically involves reactions with various reagents under controlled conditions to ensure high yields and purity.

Case Studies

作用机制

The mechanism by which 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

1-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid

- Substituent : 4-Trifluoromethylphenyl (electron-withdrawing CF₃ group).

- Synthesis : Similar routes involving coupling reactions (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) .

- Applications : Often explored in central nervous system (CNS) drug candidates due to enhanced stability .

1-(3-Chloro-4-methylphenyl)-5-oxo-pyrrolidine-3-carboxylic Acid

- Substituents : 3-Chloro-4-methylphenyl (Cl and CH₃ groups).

- The methyl group may improve steric hindrance and metabolic resistance.

- Activity : Demonstrated antifungal properties against Candida tenuis and Aspergillus niger at low concentrations .

1-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives

Stereochemical Modifications

Enantiomers of Pyrrolidine-3-carboxylic Acid Derivatives

- Example : JYQ-88, synthesized from (R)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid.

- Impact : Stereochemistry at the 3-position significantly affects inhibitory potency against enzymes like PARK7 (a Parkinson’s disease target). Enantiomers may exhibit divergent binding modes due to chiral center interactions .

trans-AOMPC

- Structure: (3R,4S)-4-Amino-5-oxo-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid.

Functional Group Additions

Boc-Protected Derivatives

- Example : Boc-(±)-trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.

- Impact : The Boc group enhances solubility and protects the amine during synthesis. Molecular weight: 321.37 .

- Applications : Intermediate in peptide synthesis or prodrug development .

Hydrazide and Naphthoquinone Derivatives

Structural Analogues with Heterocyclic Moieties

Pyrazolo-Pyridine Derivatives

- Example : 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid.

- Yellow crystalline solid with unconfirmed liquid crystal properties .

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., OCH₃) improve solubility, while electron-withdrawing groups (e.g., CF₃) enhance stability and lipophilicity.

- Stereochemistry : Enantiomers exhibit divergent biological activities, emphasizing the need for chiral resolution in drug development .

- Functional Groups : Additions like hydrazides or Boc protection expand synthetic utility and bioactivity .

生物活性

1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a carboxylic acid functional group at the third position. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

This compound has been shown to interact with several enzymes and proteins, affecting their activity and stability. Key biochemical properties include:

- Enzyme Interaction : The compound can act as an inhibitor or activator of enzymes involved in metabolic pathways, thus altering metabolic flux and metabolite levels.

- Binding Affinity : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and binding affinity to target proteins.

Cellular Effects

The compound exhibits profound effects on cellular processes:

- Gene Expression Modulation : It influences the expression of genes associated with metabolic processes, thereby altering cellular metabolism.

- Cell Signaling Pathways : The compound affects various signaling pathways, which can lead to changes in cell function and behavior.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | 2 μg/mL (control) |

These findings suggest its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in inflammatory diseases. Case studies have highlighted its role in reducing inflammation markers in animal models .

Case Studies and Research Findings

- Neuropharmacological Studies : Research has indicated that derivatives of this compound can modulate neuropeptide systems involved in stress responses and appetite control. These studies utilized both in vitro and in vivo models to assess the impact on feeding behavior and metabolic regulation .

- Cancer Therapy Potential : Docking studies have suggested that this compound may exhibit increased affinity towards MDM2 binding sites, indicating potential applications in cancer therapy by modulating p53 activity. This highlights its promise as a therapeutic agent in oncology.

- DPP-4 Inhibition : The compound has been identified as a potential dipeptidyl peptidase-4 (DPP-4) inhibitor, which is significant for managing type 2 diabetes mellitus. DPP-4 inhibitors play a crucial role in regulating glucose metabolism by prolonging the action of incretin hormones .

常见问题

Q. What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclization reactions starting from substituted aldehydes or pyrazole precursors. For example, condensation of 4-methoxybenzaldehyde with aminopyridine derivatives, followed by cyclization using catalysts like palladium or copper, is a viable route . Solvent choice (e.g., DMF or toluene) and temperature control (80–212°C, depending on intermediates) are critical for optimizing yield and purity. Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, require careful pH monitoring to avoid decomposition .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Answer:

- NMR Spectroscopy: H and C NMR can confirm the methoxyphenyl group (δ ~3.8 ppm for OCH) and pyrrolidine ring protons (δ 1.5–3.5 ppm). The carboxylic acid proton may appear as a broad peak in DMSO-d .

- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (e.g., CHNO, expected [M+H] = 222.1125) .

- X-ray Crystallography: For absolute stereochemistry determination, single-crystal X-ray of derivatives (e.g., hydrochloride salts) is recommended .

Q. What purification strategies are effective for isolating high-purity this compound?

Answer:

- Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the product and byproducts .

- Chromatography: Reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) resolves polar impurities .

- Derivatization: Boc-protection of the pyrrolidine nitrogen simplifies purification via silica gel chromatography, followed by deprotection .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?

Answer: Asymmetric Michael addition using chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can induce stereochemistry at the pyrrolidine C3 position. For example, a study demonstrated enantiomeric excess (ee) >90% using a thiourea catalyst in toluene at -20°C . Post-synthetic resolution via diastereomeric salt formation (e.g., using (1S)-(+)-camphorsulfonic acid) further enhances enantiopurity .

Q. What biological activity assays are appropriate for evaluating this compound's potential as a therapeutic lead?

Answer:

- Enzyme Inhibition: Screen against targets like endothelin receptors (ETA/ETB) using fluorescence polarization assays, given structural similarity to Atrasentan, a known ETA antagonist .

- Cellular Uptake: Radiolabel the compound with H or C to study permeability in Caco-2 cell monolayers, critical for bioavailability predictions .

- Toxicity Profiling: Use HEK293 cells to assess mitochondrial toxicity (MTT assay) and hERG channel inhibition (patch-clamp electrophysiology) .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

- Batch Variability: Differences in melting points (e.g., 212–213°C vs. 80–82°C for intermediates) may arise from polymorphic forms. Perform differential scanning calorimetry (DSC) to identify polymorphs .

- Spectral Discrepancies: Compare NMR data across deuterated solvents (e.g., DO vs. CDCl) to account for proton exchange effects. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

| Intermediate | CAS RN | Key Reaction Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenyl)pyrazole | 423768-44-9 | Aldehyde condensation | Pd(OAc), DMF | 65–70 | [1] |

| Boc-protected derivative | 1000415-75-7 | Enantioselective cyclization | Chiral thiourea, toluene | 85 | [15] |

Q. Table 2: Analytical Parameters for Purity Assessment

| Technique | Parameters | Target Criteria |

|---|---|---|

| HPLC | Column: C18, 250 × 4.6 mm; Flow: 1 mL/min | Retention time: 8.2 ± 0.3 min |

| HRMS | Ionization: ESI+; Resolution: 30,000 | [M+H]: 222.1125 ± 0.001 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。